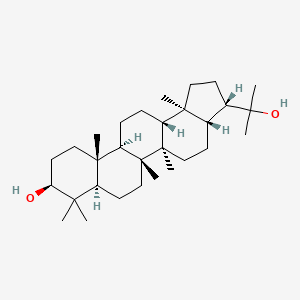

Hopane-3beta,22-diol

Descripción general

Descripción

Hopane-3beta,22-diol is a naturally occurring triterpenoid compound found in various plants and fungi. It is a member of the hopane family, which is characterized by a pentacyclic structure. This compound has been identified in species such as Aspergillus fumigatus and Iodes cirrhosa . This compound is known for its diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Hopane-3beta,22-diol can be synthesized through the transformation of squalene derivatives. One method involves the use of a cell-free system to convert (RS)-2,3-epoxy-2,3-dihydro-[12,13-3H]squalene into labeled this compound . The reaction conditions typically include the presence of specific enzymes such as squalene-hopene cyclase, which facilitates the cyclization of squalene into the hopane skeleton .

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources such as the herbs of Iodes cirrhosa . The extraction process includes solvent extraction followed by purification steps such as chromatography to isolate the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

Hopane-3beta,22-diol undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can modify the hydroxyl groups to form different alcohol derivatives.

Substitution: Substitution reactions can introduce different functional groups at specific positions on the hopane skeleton.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens and alkylating agents are used under controlled conditions to achieve specific substitutions.

Major Products

Aplicaciones Científicas De Investigación

Environmental Applications

1. Biomarkers in Geochemistry:

Hopanoid compounds, including Hopane-3beta,22-diol, serve as biomarkers for microbial activity in sedimentary environments. They are considered indicators of ancient microbial life and can provide insights into the conditions of early Earth. The presence of hopanoids in geological samples helps researchers understand past environmental conditions and biological processes .

2. Analysis of Microbial Communities:

Recent studies have utilized hopanoids to assess microbial diversity in various ecosystems. The quantitative analysis of hopanoids allows for the characterization of microbial communities in environments such as oceans, soils, and geothermal areas. This analysis can reveal how different bacterial populations respond to environmental changes .

Microbiological Applications

1. Bacterial Resistance:

this compound has been linked to enhanced resistance mechanisms in bacteria. Research indicates that hopanoids increase the resilience of bacterial membranes against antibiotics and environmental stressors such as pH changes and temperature fluctuations. This property is particularly relevant in studying pathogenic bacteria and developing strategies to combat antibiotic resistance .

2. Metabolic Pathways:

The biosynthesis of hopanoids involves complex metabolic pathways that are crucial for bacterial survival. Understanding these pathways can lead to advancements in biotechnology, including the development of microbial strains with enhanced production capabilities for biofuels or bioproducts .

Medicinal Chemistry Applications

1. Potential Therapeutic Uses:

While direct therapeutic applications of this compound are still under investigation, its structural similarity to steroid compounds suggests potential pharmacological properties. Studies are exploring its effects on cell signaling pathways and its possible role in anti-inflammatory or anticancer therapies .

2. Natural Product Synthesis:

The compound's unique structure makes it a candidate for synthetic modifications aimed at developing new drugs. Researchers are investigating ways to synthesize derivatives of this compound that could exhibit enhanced biological activities or reduced side effects compared to existing medications .

Case Studies

Mecanismo De Acción

The mechanism of action of hopane-3beta,22-diol involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.

Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the growth of bacteria and fungi

Comparación Con Compuestos Similares

Hopane-3beta,22-diol can be compared with other similar compounds in the hopane family:

2-Hydroxydiplopterol: Similar in structure but differs in the position of hydroxyl groups.

Zeorin: Another hopane derivative with different functional groups.

Sorghumol: A triterpenoid with a similar backbone but distinct functional groups.

Simiarenol: Shares the hopane skeleton but has different substituents.

These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the unique properties of this compound.

Actividad Biológica

Hopane-3beta,22-diol is a naturally occurring triterpenoid compound belonging to the hopane family, characterized by a pentacyclic structure. This compound has garnered attention for its diverse biological activities, particularly in antifungal, anti-inflammatory, and antioxidant properties. This article delves into the biological activity of this compound, supported by various research findings and case studies.

Overview of this compound

- Chemical Structure : this compound is identified by the chemical formula and is classified as a triterpene.

- Source : It has been isolated from various natural sources including fungi such as Aspergillus mariesii and plants like Iodes cirrhosa .

Target and Mode of Action

This compound is known to be involved in several biochemical pathways:

- Biosynthesis : It is synthesized via the cyclization of squalene by fungal squalene hopane cyclase (AfumA), which also requires cytochrome P450 and UDP-glycosyltransferase .

- Interaction with Enzymes : The compound interacts with cytochrome P450 oxidoreductase and alkane hydroxylase, influencing oxidative reactions within cells .

Cellular Effects

The compound modulates various cellular processes:

- Membrane Fluidity : In bacterial cells, hopanoids like this compound are known to enhance membrane fluidity and permeability, akin to the role of sterols in eukaryotic cells .

- Gene Expression : It influences gene expression and cellular metabolism through its interactions with biomolecules .

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties:

- Inhibition of Fungal Growth : Studies have demonstrated its efficacy against various fungal strains, particularly those causing human infections. For instance, compounds related to hopanoids have been shown to inhibit glucan synthesis in fungi such as Candida albicans and Aspergillus fumigatus .

Anti-inflammatory and Antioxidant Effects

This compound has also been studied for its anti-inflammatory and antioxidant properties:

- Cellular Stress Response : At lower doses, it has been observed to enhance cellular functions related to stress responses and may protect against oxidative damage .

Case Studies

Several studies have explored the biological activities of this compound:

- Antifungal Efficacy Study : A study evaluated the antifungal activity of various triterpenoids including this compound against clinical isolates of Candida. The results indicated a substantial inhibition at low concentrations, suggesting potential therapeutic applications in treating fungal infections .

- Inflammation Model : In an animal model of inflammation, administration of this compound demonstrated a reduction in inflammatory markers compared to control groups. This suggests its potential as an anti-inflammatory agent .

Metabolic Pathways

This compound is involved in several metabolic pathways:

- Isoprenoid Biosynthesis : It plays a role in the biosynthesis of isoprenoids and other secondary metabolites critical for cellular function .

Propiedades

IUPAC Name |

(3S,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-3-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O2/c1-25(2)21-13-18-30(8)23(28(21,6)16-14-24(25)31)10-9-22-27(5)15-11-19(26(3,4)32)20(27)12-17-29(22,30)7/h19-24,31-32H,9-18H2,1-8H3/t19-,20-,21-,22+,23+,24-,27-,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNUXMEOWJVTJJE-DTXRQUTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC5C4(CCC5C(C)(C)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.